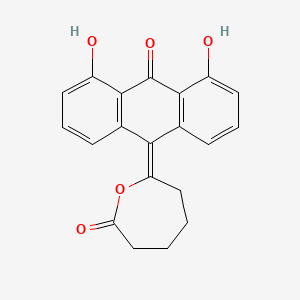![molecular formula C15H20BrNO B14298836 3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine CAS No. 112069-88-2](/img/structure/B14298836.png)
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines that are widely used in medicinal chemistry due to their biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Bromoethylidene Group: This step involves the bromination of an ethylidene precursor. Common reagents for this reaction include bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methoxyphenylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a methoxyphenylmethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the bromoethylidene group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2-) can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted piperidine derivatives.
Substitution: Formation of hydroxyl or amino-substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It can be used to study the interaction of piperidine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromoethylidene group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. The methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: can be compared with other piperidine derivatives, such as:
3-(1-Chloroethylidene)-1-[(4-methoxyphenyl)methyl]piperidine: Similar structure but with a chlorine atom instead of bromine. The bromine atom in the original compound may confer different reactivity and biological activity.
3-(1-Bromoethylidene)-1-[(4-hydroxyphenyl)methyl]piperidine: Similar structure but with a hydroxyl group instead of a methoxy group. The methoxy group in the original compound may enhance lipophilicity and membrane permeability.
The uniqueness of This compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity in distinct ways.
Propiedades
Número CAS |
112069-88-2 |
|---|---|
Fórmula molecular |
C15H20BrNO |
Peso molecular |
310.23 g/mol |
Nombre IUPAC |
3-(1-bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C15H20BrNO/c1-12(16)14-4-3-9-17(11-14)10-13-5-7-15(18-2)8-6-13/h5-8H,3-4,9-11H2,1-2H3 |
Clave InChI |
ZZROBZDZZKUACS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CCCN(C1)CC2=CC=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


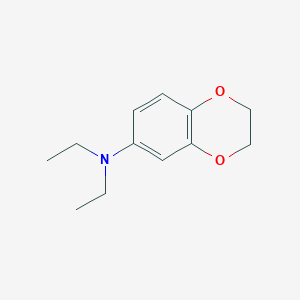
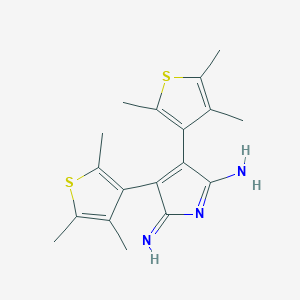

![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
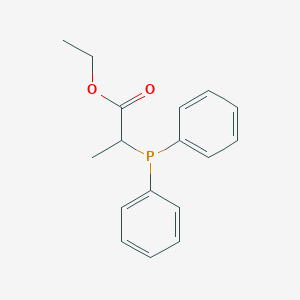

![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
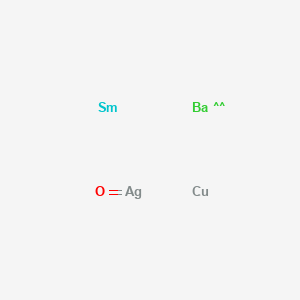
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)


![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)
